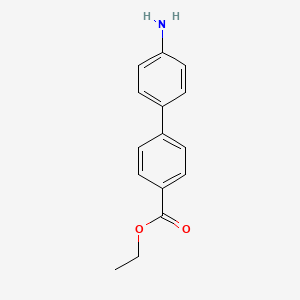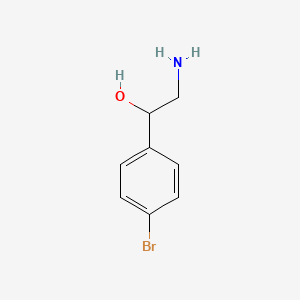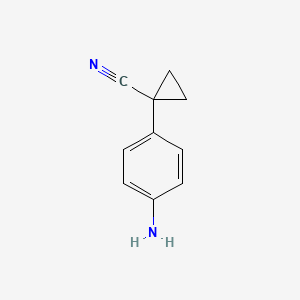
1-(4-Aminophenyl)cyclopropanecarbonitrile
概要
説明
1-(4-Aminophenyl)cyclopropanecarbonitrile, also known as 4-amino-1-cyclopropanecarbonitrile (4-ACC), is a cyclopropanecarbonitrile derivative of 4-aminophenol. It is a colorless liquid at room temperature and is soluble in water, methanol, and ethanol. 4-ACC has been studied for its potential applications in various scientific research fields, including pharmaceuticals, agrochemicals, and biotechnology.
科学的研究の応用
Synthesis of Novel Compounds
- Hou et al. (2016) described the synthesis of 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile as an important intermediate for synthesizing NVP-BEZ-235 derivatives, an approach that contributes to the development of new pharmaceutical compounds Hou et al..
Conformational Restriction in Biologically Active Compounds
- Kazuta et al. (2002) utilized cyclopropane derivatives, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, to restrict the conformation of biologically active compounds, which can enhance activity and aid in investigating bioactive conformations Kazuta et al..
Synthesis of Labelled Compounds for Research
- Silverman and Hoffman (1981) synthesized N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine from cyclopropanecarbonitrile, demonstrating a method for preparing labeled compounds for further scientific research Silverman & Hoffman.
Photochemical Reactions
- Guizzardi et al. (2003) investigated the photochemical reactions of N,N-dimethyl-4-chloroaniline with dienes, leading to the formation of 4-aminophenyl cation, highlighting the potential for novel synthetic paths in organic chemistry Guizzardi et al..
Antiproliferative Activity
- Lu et al. (2021) synthesized a compound with 1-(4-methoxyphenyl)cyclopropane-1-carboxamide structure showing significant inhibitory activity against cancer cell lines, illustrating the potential of cyclopropane derivatives in cancer research Lu et al..
Safety and Hazards
生化学分析
Biochemical Properties
1-(4-Aminophenyl)cyclopropanecarbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular metabolism. The nature of these interactions is often characterized by the binding affinity and specificity of this compound to its target biomolecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or signaling proteins, thereby affecting downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is essential for determining its safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the importance of this compound in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall effects on cellular processes .
特性
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-86-2 | |
| Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





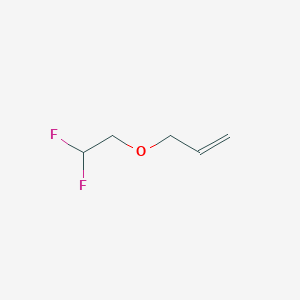
![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)
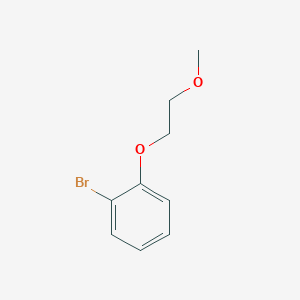
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
